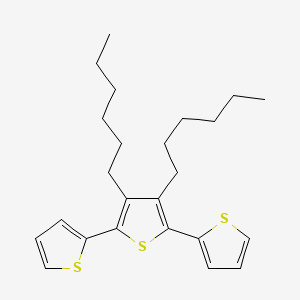

3,4-Dihexyl-2,5-dithiophen-2-ylthiophene

Description

Contextualizing Thiophene-Based Conjugated Systems in Organic Electronics Research

Thiophene-based conjugated systems are a class of organic molecules and polymers characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons. This electron delocalization is the foundation of their semiconducting properties, enabling the transport of charge carriers. These materials have become integral to a wide array of organic electronic applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The versatility of thiophene-based materials stems from the ability to modify their chemical structure to fine-tune their electronic and physical properties. derpharmachemica.com Synthetic chemists can systematically alter characteristics such as the electronic bandgap, charge carrier mobility, and solubility by introducing different functional groups to the thiophene (B33073) ring. derpharmachemica.com This molecular engineering approach allows for the creation of materials optimized for specific device applications. Thiophene's structure, a five-membered aromatic ring containing a sulfur atom, offers several advantages, including high charge carrier mobility and good environmental stability. derpharmachemica.com

Significance of Oligothiophenes with Alkyl Substituents in Materials Science

Within the broader category of thiophene-based materials, oligothiophenes—molecules composed of a defined number of repeating thiophene units—have garnered significant attention. Unlike their polymeric counterparts, which consist of a distribution of chain lengths, oligothiophenes have a precise molecular weight and structure. This uniformity allows for a more detailed and fundamental understanding of the relationship between molecular structure and material properties, as it eliminates the complexities arising from polymer dispersity.

The introduction of alkyl substituents, such as the hexyl groups in 3,4-Dihexyl-2,5-dithiophen-2-ylthiophene, is a crucial strategy in the design of advanced oligothiophene-based materials. These flexible side chains play a pivotal role in enhancing the solubility of the otherwise rigid and often insoluble conjugated backbone. This improved solubility is critical for solution-based processing techniques, which are key to the low-cost fabrication of large-area organic electronic devices.

Furthermore, alkyl chains can influence the solid-state packing and molecular organization of oligothiophenes. The length and branching of the alkyl groups can direct the self-assembly of the molecules into well-ordered structures, which is essential for efficient charge transport in thin films. The interplay between the π-conjugated core and the insulating alkyl side chains governs the intermolecular electronic coupling and, consequently, the charge carrier mobility of the material.

Research Trajectory and Contemporary Challenges concerning this compound

While the broader classes of thiophene-based conjugated systems and alkyl-substituted oligothiophenes are well-established in the scientific literature, detailed research findings specifically on this compound are not extensively documented in publicly available scientific databases. Its chemical structure, featuring a central thiophene ring substituted with two hexyl chains at the 3 and 4 positions and flanked by two thiophen-2-yl groups at the 2 and 5 positions, suggests its potential as a building block or an active material in organic electronics.

The research trajectory for a compound like this would typically involve its synthesis, purification, and comprehensive characterization. Key experimental data would include its optical and electrochemical properties, such as UV-Vis absorption and photoluminescence spectra to determine its optical bandgap, and cyclic voltammetry to establish its HOMO and LUMO energy levels.

Table 1: Expected Physicochemical Properties for Characterization

| Property | Technique | Information Gained |

| Molecular Structure | NMR Spectroscopy, Mass Spectrometry | Confirmation of chemical identity and purity |

| Optical Properties | UV-Vis Spectroscopy, Photoluminescence | Electronic bandgap, light absorption and emission characteristics |

| Electrochemical Properties | Cyclic Voltammetry | HOMO/LUMO energy levels, electrochemical stability |

| Thermal Properties | TGA, DSC | Thermal stability, phase transitions |

| Solid-State Organization | X-ray Diffraction | Crystalline structure and molecular packing |

Contemporary challenges in the research of such materials often revolve around achieving high-purity synthesis, controlling the morphology of thin films, and enhancing device performance and stability. For this compound, future research would likely focus on its incorporation into OFETs to measure its charge carrier mobility or into OPVs to assess its photovoltaic performance. Overcoming challenges related to device fabrication and optimizing the interface between the organic material and other device components would be crucial for realizing its full potential in advanced materials research. Without specific published studies on this compound, its precise performance characteristics and the specific challenges associated with its use remain a subject for future investigation.

Structure

2D Structure

3D Structure

Properties

CAS No. |

151324-66-2 |

|---|---|

Molecular Formula |

C24H32S3 |

Molecular Weight |

416.7 g/mol |

IUPAC Name |

3,4-dihexyl-2,5-dithiophen-2-ylthiophene |

InChI |

InChI=1S/C24H32S3/c1-3-5-7-9-13-19-20(14-10-8-6-4-2)24(22-16-12-18-26-22)27-23(19)21-15-11-17-25-21/h11-12,15-18H,3-10,13-14H2,1-2H3 |

InChI Key |

SGUWUYAMHMJAOY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(SC(=C1CCCCCC)C2=CC=CS2)C3=CC=CS3 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3,4 Dihexyl 2,5 Dithiophen 2 Ylthiophene

Retrosynthetic Analysis for the 3,4-Dihexyl-2,5-dithiophen-2-ylthiophene Framework

A retrosynthetic analysis of this compound reveals a convergent synthetic strategy. The target molecule can be disconnected at the C-C bonds linking the central thiophene (B33073) ring to the two flanking thiophene units. This suggests a cross-coupling reaction as the key bond-forming step. The immediate precursors would be a 2,5-dihalo-3,4-dihexylthiophene and two equivalents of a 2-thienyl organometallic reagent.

Advanced Synthetic Routes to Oligothiophene Cores

The construction of the oligothiophene core of this compound is achieved through various modern synthetic methodologies. These methods are designed to be efficient and provide high yields of the desired product.

Palladium-catalyzed cross-coupling reactions are instrumental in forming the carbon-carbon bonds that constitute the oligothiophene backbone. ingentaconnect.com Reactions such as Suzuki-Miyaura, Stille, and Heck couplings are widely employed for this purpose. researchgate.nettandfonline.com In the context of synthesizing this compound, a Suzuki coupling would typically involve the reaction of 2,5-dibromo-3,4-dihexylthiophene (B12058210) with 2-thienylboronic acid or its esters. mdpi.com Similarly, a Stille coupling would utilize a 2-thienyltin reagent. researchgate.net These reactions are known for their high functional group tolerance and excellent yields. researchgate.netresearchgate.net

The choice of catalyst, ligands, and reaction conditions is crucial for the success of these cross-coupling reactions. Palladium complexes with phosphine (B1218219) ligands are commonly used. researchgate.net The reaction conditions are optimized to ensure complete reaction and minimize side products.

Organometallic reagents play a pivotal role in the functionalization of the thiophene rings. Thiophene and its derivatives can be readily converted into organolithium or Grignard reagents, which can then be used in subsequent reactions. acs.orgrsc.org For instance, 2-lithiothiophene, generated by the deprotonation of thiophene with a strong base like n-butyllithium, can react with a variety of electrophiles. researchgate.net This approach is key for preparing the 2-thienyl organometallic precursors needed for the cross-coupling reactions.

The use of organometallic reagents allows for the precise and regioselective introduction of functional groups onto the thiophene ring, which is essential for building the desired oligomer structure. researchgate.net

Regioselective halogenation is a critical step in preparing the building blocks for the synthesis of this compound. tandfonline.com Thiophene undergoes electrophilic substitution preferentially at the 2- and 5-positions. iust.ac.ir Reagents like N-bromosuccinimide (NBS) are commonly used for the selective bromination of thiophene rings. researchgate.net To synthesize 2,5-dibromo-3,4-dihexylthiophene, one would first synthesize 3,4-dihexylthiophene (B1283631) and then perform a regioselective dibromination at the 2- and 5-positions.

Selective deprotonation followed by quenching with a halogen source is another powerful technique for regioselective halogenation. researchgate.net The choice of the base and the reaction conditions can control the position of deprotonation, allowing for the synthesis of specific halogenated isomers. researchgate.net

Strategic Introduction and Functionalization with Hexyl Chains

The introduction of hexyl chains at the 3- and 4-positions of the central thiophene ring is a key feature of the target molecule. This is typically achieved by reacting 3,4-dibromothiophene (B32776) with a hexyl organometallic reagent, such as hexylmagnesium bromide or hexyllithium, in the presence of a suitable catalyst.

The integration of hexyl chains has a profound impact on the physical properties of the resulting oligothiophene. Unsubstituted oligothiophenes are often insoluble and have high melting points, making them difficult to process. researchgate.net The introduction of flexible alkyl chains, such as hexyl groups, significantly improves the solubility of the material in common organic solvents. oup.comnih.govfigshare.com This enhanced solubility is crucial for solution-based processing techniques like spin-coating and printing, which are widely used in the fabrication of organic electronic devices. oup.com

The alkyl chains also influence the molecular packing of the oligothiophene in the solid state, which in turn affects its electronic properties. The length and branching of the alkyl chains can be tuned to optimize the balance between solubility and charge transport characteristics. rsc.org

Control of Steric Hindrance from Alkyl Substituents in Reaction Pathways

The presence of the two hexyl chains at the 3 and 4 positions of the central thiophene ring introduces significant steric hindrance, which can profoundly influence the course and efficiency of the synthetic reactions. Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. In the synthesis of this compound, this steric bulk primarily affects the cross-coupling step.

The hexyl groups flank the reactive sites (the carbon-bromine bonds at positions 2 and 5), potentially hindering the approach of the palladium catalyst and the thiophene-2-boronic acid. This can lead to slower reaction rates and, in some cases, incomplete conversion or the formation of mono-substituted byproducts where only one of the bromine atoms has been replaced. nih.gov

To mitigate the negative effects of steric hindrance, several strategies can be employed in the reaction design:

Choice of Catalyst and Ligands: The size and nature of the ligands coordinated to the palladium catalyst are of paramount importance. Bulky, electron-rich phosphine ligands can enhance the reactivity of the catalyst and facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle. rsc.org Ligands such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding ones like tricyclohexylphosphine (B42057) (PCy₃) can create a more reactive catalytic species that can better overcome the steric barrier presented by the hexyl groups.

Reaction Temperature and Time: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric repulsion, thereby increasing the reaction rate. nih.gov Similarly, extending the reaction time can allow for the complete conversion of the starting materials, even in sterically hindered cases. acs.org

Nature of the Coupling Partners: While Suzuki coupling is generally robust, in cases of severe steric hindrance, alternative cross-coupling reactions might be considered. For instance, the Stille coupling, which utilizes organotin reagents, can sometimes be more effective for highly substituted substrates, although the toxicity of tin compounds is a significant drawback.

The interplay between steric and electronic effects is a key consideration. While the hexyl groups are primarily electron-donating, which can influence the electron density of the thiophene ring, their steric impact is generally the more dominant factor in this type of transformation. documentsdelivered.com The successful synthesis of the target compound hinges on carefully optimizing the reaction conditions to balance these factors and achieve a high yield of the desired disubstituted product.

Purification and Isolation Methodologies for High Purity Oligomeric Products

The purification of this compound to a high degree of purity is a critical step, as impurities can significantly affect its performance in potential applications such as organic electronics. The crude product obtained from the synthesis typically contains unreacted starting materials, mono-substituted intermediates, catalyst residues, and other byproducts. A multi-step purification process is often necessary to obtain the desired high-purity oligomeric product.

The primary techniques employed for the purification of such oligothiophenes are column chromatography and recrystallization. researchgate.net

Column Chromatography: This is a fundamental purification technique used to separate the components of a mixture based on their differential adsorption to a stationary phase. For nonpolar compounds like this compound, a silica (B1680970) gel stationary phase is commonly used with a nonpolar eluent system, such as a mixture of hexane (B92381) and dichloromethane (B109758) or hexane and ethyl acetate. researchgate.netnih.gov A gradient elution, where the polarity of the solvent mixture is gradually increased, can be effective in separating the desired product from more polar impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization: This technique is highly effective for obtaining crystalline solids in high purity. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a minimal amount of a suitable hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. researchgate.net The choice of solvent is crucial; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For oligothiophenes, solvents such as ethanol, methanol, or solvent mixtures like ethanol/water or ethyl acetate/heptane are often used. researchgate.net Multiple recrystallization cycles may be necessary to achieve the desired level of purity. researchgate.net

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity levels (e.g., >99%), preparative HPLC is a powerful tool. warwick.ac.ukmdpi.comnih.gov This technique utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase. Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of methanol, ethanol, or acetonitrile (B52724) with water), is typically used for these types of compounds. nih.gov The separation is highly efficient, and fractions containing the pure product can be collected.

The final purity of the product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). researchgate.net

Below are illustrative data tables for the purification of a hypothetical batch of this compound.

Table 1: Purification of this compound by Column Chromatography

| Step | Stationary Phase | Eluent System | Fractions Collected | Yield of Purified Product | Purity (by HPLC) |

| 1 | Silica Gel | Hexane/Dichloromethane (9:1) | 3-5 | 85% | 95% |

Table 2: Purification by Recrystallization

| Step | Recrystallization Solvent | Cooling Method | Number of Cycles | Final Yield | Final Purity (by HPLC) |

| 2 | Ethanol | Slow cooling to room temperature, then 4 °C | 2 | 75% (from chromatographed product) | >99% |

Table 3: Purification by Preparative HPLC

| Step | Column | Mobile Phase | Flow Rate | Detection Wavelength | Recovery | Purity (by HPLC) |

| 3 | C18 | Methanol/Water (95:5) | 10 mL/min | 254 nm | 65% | >99.5% |

Advanced Spectroscopic and Structural Characterization of 3,4 Dihexyl 2,5 Dithiophen 2 Ylthiophene

Spectroscopic Techniques for Molecular Structure Elucidation

The precise elucidation of the molecular structure of 3,4-Dihexyl-2,5-dithiophen-2-ylthiophene relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about the connectivity of atoms, the molecular weight, and the presence of specific functional groups, which are crucial for confirming the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. For this compound, ¹H NMR spectroscopy would provide information on the chemical shifts and coupling constants of the protons on the thiophene (B33073) rings and the hexyl chains. This data reveals the connectivity of these protons and their spatial relationships. Similarly, ¹³C NMR spectroscopy would identify the distinct carbon environments, including those in the aromatic thiophene rings and the aliphatic hexyl side chains, confirming the carbon skeleton of the molecule.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Atom Type | Predicted Chemical Shift (ppm) |

| Thiophene Ring Protons | 6.8 - 7.5 |

| Methylene Protons (α to ring) | 2.7 - 2.9 |

| Methylene Protons (hexyl chain) | 1.2 - 1.8 |

| Methyl Protons (hexyl chain) | 0.8 - 1.0 |

| Thiophene Ring Carbons | 120 - 145 |

| Methylene Carbons (hexyl chain) | 22 - 32 |

| Methyl Carbons (hexyl chain) | ~14 |

Note: The predicted chemical shift values are estimates and may vary based on the solvent and experimental conditions.

Mass Spectrometry Techniques (e.g., MALDI-TOF-MS) for Molecular Weight Confirmation

Mass spectrometry is an essential technique for determining the molecular weight of a compound, thereby confirming its elemental composition. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are particularly useful for analyzing organic molecules like this compound. This method involves embedding the analyte in a matrix and irradiating it with a laser, causing the analyte to desorb and ionize. The time it takes for these ions to travel to a detector is proportional to their mass-to-charge ratio, allowing for a precise determination of the molecular weight. The expected molecular weight for C₂₄H₃₂S₃ is approximately 432.7 g/mol .

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint of the functional groups present. For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to C-H stretching vibrations in the aromatic thiophene rings and the aliphatic hexyl chains. Additionally, C=C and C-S stretching vibrations within the thiophene rings would be observed, further confirming the molecular structure.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-S Stretch | 800 - 600 |

Solid-State Structural Investigations of Oligothiophene Films

The performance of organic electronic devices based on oligothiophenes is highly dependent on the molecular organization in the solid state. Therefore, investigating the structure of thin films of this compound is critical for understanding its material properties.

X-ray Diffraction (XRD) for Crystalline Packing and π-Stacking Architectures

X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of materials. In the context of oligothiophene films, XRD patterns can reveal information about the molecular packing, the orientation of the molecules relative to the substrate, and the degree of crystallinity. The presence of sharp diffraction peaks would indicate a well-ordered crystalline structure. The analysis of these peaks can provide details about the π-stacking distance between adjacent oligothiophene backbones, a critical parameter that influences charge transport.

Electrophysical Characterization Methodologies (e.g., Cyclic Voltammetry) for Redox Behavior

The electrophysical properties of conjugated thiophene-based oligomers like this compound are crucial for their application in organic electronics. Cyclic voltammetry (CV) is a principal electrochemical technique employed to investigate the redox behavior of these materials. This method provides valuable insights into the oxidation and reduction potentials, which are fundamental for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the electrochemical band gap.

In a typical cyclic voltammetry experiment, the compound of interest is dissolved in an appropriate organic solvent, such as acetonitrile (B52724) or dichloromethane (B109758), containing a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆). A three-electrode system is utilized, consisting of a working electrode (often glassy carbon, platinum, or gold), a reference electrode (commonly a saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode), and a counter electrode (typically a platinum wire). The potential of the working electrode is swept linearly with time between two set limits, and the resulting current is measured.

The resulting voltammogram plots the current as a function of the applied potential. For a reversible redox process, the voltammogram will show a pair of peaks: an oxidation peak (anodic peak) on the forward scan and a reduction peak (cathodic peak) on the reverse scan. The potential at which the oxidation process begins, known as the onset oxidation potential (), is of particular importance.

From the onset oxidation potential, the HOMO energy level can be estimated using the following empirical formula, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a well-defined energy level of -4.8 eV relative to the vacuum level:

Similarly, the onset reduction potential () can be used to estimate the LUMO energy level:

The electrochemical band gap () can then be calculated as the difference between the HOMO and LUMO energy levels:

Alternatively, the electrochemical band gap can be estimated directly from the difference between the onset oxidation and reduction potentials:

The presence of electron-donating alkyl groups, such as the hexyl chains at the 3 and 4 positions of the central thiophene ring in this compound, generally lowers the oxidation potential compared to unsubstituted oligothiophenes. This is due to the inductive effect of the alkyl groups, which increases the electron density of the π-conjugated backbone, making it easier to remove an electron.

Detailed research findings on the electrochemical properties of substituted terthiophenes provide a framework for understanding the expected behavior of this compound. Studies on similar 3,4-dialkyl-substituted terthiophenes have shown that these compounds typically exhibit reversible or quasi-reversible oxidation processes. The stability of the resulting radical cation is influenced by the nature of the substituents and the solvent system.

Table 1: Representative Electrochemical Data for a 3,4-Dihexyl-Substituted Terthiophene Analog

| Parameter | Value |

| Onset Oxidation Potential () vs. Fc/Fc⁺ | 0.65 V |

| Onset Reduction Potential () vs. Fc/Fc⁺ | -2.10 V |

| HOMO Energy Level () | -5.15 eV |

| LUMO Energy Level () | -2.40 eV |

| Electrochemical Band Gap () | 2.75 eV |

Note: The data presented in this table is representative of a typical 3,4-dihexyl-substituted terthiophene and is intended for illustrative purposes. The exact values for this compound would require experimental verification.

The reversibility of the redox processes, indicated by the ratio of the anodic to cathodic peak currents () being close to unity, is a critical factor for applications in rechargeable batteries and electrochromic devices. For many oligothiophenes, the initial oxidation wave corresponds to the formation of a radical cation (polaron), and a second oxidation wave at a higher potential may be observed, corresponding to the formation of a dication (bipolaron).

In addition to providing information on the frontier molecular orbital energy levels, cyclic voltammetry can also be used to study the electropolymerization of thiophene-based monomers. By repeatedly cycling the potential to a value sufficient to oxidize the monomer, a conductive polymer film can be deposited on the working electrode. The electrochemical properties of the resulting polymer can then be characterized in a monomer-free electrolyte solution.

Theoretical and Computational Investigations of 3,4 Dihexyl 2,5 Dithiophen 2 Ylthiophene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure of molecules. For conjugated systems such as 3,4-Dihexyl-2,5-dithiophen-2-ylthiophene, these calculations can predict key parameters that determine their potential applications in organic electronics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. A critical aspect of this analysis is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a crucial parameter that influences the optical and electronic properties of the material. jmaterenvironsci.comresearchgate.net

For thiophene-based oligomers, the HOMO is typically a π-orbital delocalized along the conjugated backbone, while the LUMO is a π*-antibonding orbital. The introduction of electron-donating alkyl groups, such as the hexyl chains in this compound, generally leads to a destabilization (increase in energy) of the HOMO level, while having a smaller effect on the LUMO level. This typically results in a reduction of the HOMO-LUMO gap. researchgate.net

| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Egap) (eV) | Computational Method |

|---|---|---|---|---|

| Thiophene (B33073) Sulfonamide Derivative 1 | -6.80 | -2.15 | 4.65 | B3LYP/6-311G(d,p) |

| Thiophene Sulfonamide Derivative 2 | -6.53 | -3.09 | 3.44 | B3LYP/6-311G(d,p) |

| Quaterthiophene-Benzothiadiazole Derivative (M1) | -5.23 | -2.78 | 2.45 | B3LYP/6-31G(d) |

| Quaterthiophene-Benzothiadiazole Derivative (M6) | -5.61 | -3.53 | 2.08 | B3LYP/6-31G(d) |

This table presents representative data for various substituted thiophene compounds to illustrate the typical range of frontier orbital energies and gaps calculated by DFT. Data adapted from jmaterenvironsci.comsemanticscholar.org.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited-state properties of molecules and predict their optical absorption spectra. rsc.org This method allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which determine the intensity of these absorptions. rsc.org

For thiophene-based molecules, TD-DFT calculations can predict the energies of the lowest-lying singlet excited states, which are crucial for understanding their photophysical behavior. researchgate.net The primary electronic transition in these systems is typically a π-π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO. The energy of this transition is closely related to the HOMO-LUMO gap.

However, it is important to note that TD-DFT calculations for thiophene-containing compounds can be challenging. Studies have shown that some commonly used functionals may incorrectly predict the ordering of excited states or the distribution of oscillator strengths. rsc.org Despite these challenges, TD-DFT remains a valuable tool for qualitatively understanding the nature of electronic transitions and predicting absorption spectra. For example, in thiophene–diketopyrrolopyrrole (TDPP) derivatives, TD-DFT has been used to understand the dynamics of excited states, revealing the presence of both bright and dark states that influence the material's photophysics. rsc.org

| Compound Analogue | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Transition Character |

|---|---|---|---|---|

| Quaterthiophene-Benzothiadiazole (M1) | 2.67 | 463.74 | 1.58 | HOMO -> LUMO (π-π) |

| Quaterthiophene-Benzothiadiazole (M6) | 2.31 | 535.82 | 1.14 | HOMO -> LUMO (π-π) |

This table provides illustrative TD-DFT data for related thiophene-based compounds, showing calculated excitation energies, corresponding wavelengths, and oscillator strengths. Data adapted from jmaterenvironsci.com.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

The conformation of the thiophene backbone is crucial for the electronic properties of the material. A more planar conformation generally leads to better π-orbital overlap and, consequently, more efficient charge transport. The hexyl side chains can introduce steric hindrance that may cause twisting of the thiophene rings relative to each other. Theoretical studies on alkylthio-substituted bithiophenes have shown that the degree of twisting depends on the position and size of the alkyl substituents. acs.org For instance, substitution at the 3 and 3' positions can lead to a more twisted conformation compared to substitution at other positions. acs.org

MD simulations can also be used to explore the interactions between molecules. In the solid state, these interactions determine the crystal packing, which in turn has a significant impact on the charge transport properties. For alkyl-substituted oligothiophenes, van der Waals interactions between the alkyl chains can play a significant role in the self-assembly and ordering of the molecules. mdpi.com

Prediction of Charge Transport Pathways and Reorganization Energies

The efficiency of charge transport in organic semiconductors is a key factor for their application in electronic devices. Theoretical calculations can provide valuable predictions of charge transport properties. One of the most important parameters in this context is the reorganization energy (λ). The reorganization energy is the energy required for a molecule to change its geometry from the neutral state to the charged state (and vice versa) during a charge hopping event. unesp.brarxiv.org A lower reorganization energy generally corresponds to a higher charge mobility. researchgate.net

The reorganization energy consists of two components: an internal contribution (λint), which arises from the relaxation of the molecular geometry, and an external contribution (λext), which comes from the polarization of the surrounding medium. For many organic materials, the internal reorganization energy is the dominant factor. unesp.br

| Compound Analogue | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) |

|---|---|---|

| Poly(3-hexylthiophene) (P3HT) | 0.25 | 0.28 |

| P3HT with F substituent | 0.22 | 0.24 |

| P3HT with CN substituent | 0.19 | 0.21 |

This table presents calculated reorganization energies for poly(3-hexylthiophene) and some of its derivatives, illustrating the effect of substitution on this key charge transport parameter. Data adapted from researchgate.net.

Computational Approaches to Understanding Alkyl Chain Influence on Electronic Coupling

The electronic coupling (or transfer integral) between adjacent molecules is another critical parameter that governs charge transport in organic materials. It quantifies the strength of the electronic interaction between the frontier orbitals of neighboring molecules involved in a charge transfer event. A larger electronic coupling facilitates more efficient charge hopping.

The alkyl side chains in this compound can significantly influence the electronic coupling in several ways. Firstly, they affect the intermolecular distance and orientation in the solid state. The steric bulk of the hexyl chains can prevent close π-π stacking, which might reduce the electronic coupling. However, the interdigitation of alkyl chains can also promote ordered packing arrangements.

Role of 3,4 Dihexyl 2,5 Dithiophen 2 Ylthiophene in Organic Semiconductor Research

Fundamental Principles of Charge Transport in Oligothiophene-Based Semiconductors

In organic semiconductors like 3,4-Dihexyl-2,5-dithiophen-2-ylthiophene, which belongs to the oligothiophene family, charge transport is fundamentally different from that in traditional inorganic semiconductors. Instead of charge carriers moving through delocalized bands, they typically "hop" between localized states on individual molecules. mdpi.com This process is significantly influenced by the weak van der Waals forces between molecules. rsc.org

The primary charge carriers in these materials are polarons, which are charge carriers coupled with a local distortion of the molecular lattice. aps.org The movement of these polarons from one molecule to another is the essence of charge transport. aps.org The efficiency of this hopping process is dictated by several factors, including the energetic disorder (variations in energy levels of molecules) and the spatial overlap of the frontier molecular orbitals (HOMO for holes and LUMO for electrons) of adjacent molecules. rsc.org

Charge transport in oligothiophenes can be categorized as either p-type (hole transport) or n-type (electron transport), and in some cases, ambipolar (both hole and electron transport). acs.orgaps.org The nature of the dominant charge carrier is determined by the electronic structure of the molecule and the energy alignment with the electrodes used for charge injection. nih.gov While many oligothiophenes are inherently p-type, chemical modifications can induce n-type or ambipolar behavior. acs.org

Impact of Molecular Design on Carrier Mobility and Conduction Mechanisms

The design of an organic semiconductor at the molecular level has a profound impact on its charge carrier mobility, a key performance metric. For oligothiophenes such as this compound, several structural features are critical. nih.gov

Key Molecular Design Factors Influencing Carrier Mobility:

| Design Factor | Impact on Charge Transport |

| π-Conjugation Length | Extending the π-conjugated system generally leads to a smaller energy gap between the HOMO and LUMO levels, which can facilitate charge injection and transport. nih.govnih.gov However, beyond a certain "effective conjugation length," this benefit plateaus. nih.gov |

| Molecular Planarity | A more planar molecular backbone enhances the overlap of π-orbitals between adjacent molecules, which is crucial for efficient charge hopping. nih.govnih.gov Torsional twisting between thiophene (B33073) rings, often caused by steric hindrance from side chains, can disrupt this overlap and reduce mobility. acs.org |

| Side-Chain Engineering | The nature and placement of alkyl side chains, like the hexyl groups in this compound, are critical. They influence solubility, molecular packing, and the electronic properties of the conjugated core. researchgate.netresearchgate.net The regiochemistry of these side chains can significantly affect the degree of backbone torsion and, consequently, the charge carrier mobility. acs.org |

| Introduction of Heteroatoms | Incorporating heteroatoms can modify the electronic properties of the molecule, influencing frontier orbital energy levels and intermolecular interactions. nih.govnih.gov For instance, fluorination of the thiophene backbone is a strategy to create efficient n-type materials. acs.orgrsc.org |

Engineering Frontier Molecular Orbital Energy Levels for Optimized Performance

The performance of organic electronic devices is critically dependent on the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the semiconductor. rsc.org These frontier molecular orbitals dictate the efficiency of charge injection from electrodes and the potential for ambipolar charge transport. rsc.org

The HOMO and LUMO energy levels of oligothiophenes can be precisely tuned through various molecular engineering strategies. researchgate.netrsc.orgbohrium.com A common approach is the introduction of electron-donating or electron-withdrawing groups into the molecular structure.

Electron-donating groups , such as amino groups, tend to raise the HOMO level, making it easier to inject holes. rsc.org

Electron-withdrawing groups , like cyano or fluoro groups, can lower both the HOMO and LUMO levels, which is beneficial for creating n-type and air-stable materials. researchgate.netrsc.org

The "donor-acceptor" (D-A) approach, where electron-rich (donor) and electron-poor (acceptor) units are combined within the same molecule, is a powerful strategy to reduce the HOMO-LUMO gap and tune the optoelectronic properties. researchgate.netyoutube.com This can lead to materials with tailored light absorption and emission characteristics, as well as improved charge transport. researchgate.net

Achieving ambipolar charge transport, where both holes and electrons can be efficiently transported, is a key goal for the development of complex organic circuits like complementary inverters. nih.govrsc.org The rational design of ambipolar oligothiophenes involves balancing the injection and transport of both charge carrier types. nih.govrsc.org

This often requires careful tuning of the HOMO and LUMO levels to ensure that the energy barriers for both hole and electron injection from the electrodes are minimized. aps.org A narrow bandgap is generally favorable for ambipolar behavior. aps.org Additionally, the molecular structure should facilitate efficient transport pathways for both holes and electrons. nih.gov The planarity of the molecular skeleton has been shown to be a key factor in enabling ambipolar characteristics in some thiophene-based semiconductors. nih.gov

Influence of Solid-State Packing and Molecular Alignment on Electronic Functionality

The arrangement of molecules in the solid state, known as molecular packing, is a critical determinant of the electronic properties of organic semiconductors. iucr.orgnih.gov The efficiency of charge transport is highly dependent on the degree of order and the relative orientation of adjacent molecules. nih.govacs.org

For applications in devices like organic field-effect transistors (OFETs), the semiconductor is typically deposited as a thin film. The performance of these devices is strongly influenced by the morphology and crystal structure of this film. nih.govnih.gov

Crystallinity: Higher degrees of crystallinity generally lead to higher charge carrier mobilities because the long-range order provides more efficient pathways for charge transport. nih.govnih.govtripod.com

Molecular Orientation: The orientation of the molecules relative to the substrate is also crucial. For example, an "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is often desirable for efficient in-plane charge transport in OFETs. rsc.org

Grain Boundaries: The interfaces between different crystalline domains, known as grain boundaries, can act as traps for charge carriers and impede transport. Therefore, achieving large, well-oriented crystalline grains is a key objective in film deposition. nih.gov

Various processing techniques, such as solution shearing, zone-casting, and off-center spin coating, have been developed to control the crystallinity and molecular alignment in thin films of organic semiconductors, leading to significant improvements in device performance. researchgate.net The interplay between molecular design and processing conditions is therefore essential for optimizing the electronic functionality of materials like this compound.

Anisotropic Carrier Transport in Highly Ordered Structures of this compound

The investigation into the anisotropic carrier transport of this compound in highly ordered structures, such as single crystals, is a specialized area of organic semiconductor research. Anisotropic carrier transport refers to the directional dependence of charge carrier mobility within a material. In the context of organic semiconductors, this property is intrinsically linked to the molecular packing and orientation within the crystalline lattice. The arrangement of the π-conjugated systems dictates the efficiency of charge hopping between adjacent molecules, which can vary significantly along different crystallographic axes.

Detailed experimental studies and specific data on the anisotropic carrier transport for the compound this compound are not extensively available in publicly accessible research literature. The focus of many studies in this field is often on the broader class of oligothiophenes and polythiophenes, which share structural similarities.

For context, research on analogous hexyl-substituted oligothiophenes has demonstrated the profound impact of molecular organization on charge transport characteristics. The π-π stacking direction and the direction along the molecular backbone typically represent the primary axes for charge transport, and the mobility of charge carriers can differ by orders of magnitude between these directions. The presence and orientation of the hexyl side chains play a crucial role in determining the solid-state packing and, consequently, the electronic coupling between molecules.

While general principles of anisotropic charge transport in thiophene-based organic semiconductors are well-established, specific quantitative data, including detailed research findings and data tables for this compound, remain to be fully documented in scientific publications. Future research focusing on the single-crystal growth and characterization of this specific compound would be necessary to elucidate its intrinsic anisotropic transport properties.

Applications of 3,4 Dihexyl 2,5 Dithiophen 2 Ylthiophene and Its Derivatives in Organic Electronic Devices

Organic Photovoltaic Cells (OPVs)

Exciton (B1674681) Dissociation and Charge Separation Mechanisms

Without any research findings, data tables and detailed discussions on the specified compound cannot be produced.

Optimization of Active Layer Morphology for Improved Power Conversion Efficiency

In organic photovoltaic (OPV) devices, particularly those based on a bulk heterojunction (BHJ) architecture, the morphology of the active layer is a critical determinant of power conversion efficiency (PCE). The active layer consists of an interpenetrating network of an electron donor and an electron acceptor material. The ideal morphology facilitates exciton diffusion to the donor-acceptor interface, efficient charge separation, and continuous pathways for charge transport to the respective electrodes. For oligothiophenes like 3,4-Dihexyl-2,5-dithiophen-2-ylthiophene and the widely studied polymer analogue poly(3-hexylthiophene) (P3HT), controlling this nanoscale morphology is paramount.

Several strategies are employed to optimize the active layer structure:

Solvent Selection and Additives: The choice of solvent and the use of processing additives can significantly influence the final film morphology. For instance, using a high-boiling-point solvent additive can promote the formation of more crystalline domains upon drying, which enhances charge mobility. In non-fullerene acceptor (NFA) solar cells, the use of additives like 1,8-diiodooctane (B1585395) (DIO) has been shown to improve PCE from 4.03% to 4.97% by increasing the crystallinity of the blend, which in turn improves carrier conduction. nih.govpsu.edu

Thermal Annealing: Post-deposition heat treatment, or thermal annealing, provides the necessary energy for molecules to reorganize into more ordered, crystalline structures. This process can improve the π-π stacking of the thiophene (B33073) rings, creating more efficient pathways for charge transport and thereby enhancing device performance.

Solvent Annealing: This technique involves slowing down the solvent evaporation rate after the active layer is cast. This extended time in a solvent-rich environment allows for better phase separation and self-organization of the donor and acceptor materials. In P3HT-based solar cells, solvent annealing has been shown to significantly improve polymer ordering and device efficiency, leading to a notable increase in the short-circuit current (Jsc). rsc.org

The performance of solar cells is directly linked to these morphological features. A well-ordered, phase-separated active layer ensures efficient charge generation, transport, and collection. While a copolymer incorporating a similar tetrathienylthiophene structure with P3HT yielded a PCE of only 0.14% compared to 1.15% for a standard P3HT device, it highlights the profound impact that molecular modification and the resulting morphology have on device performance. researchgate.net

| Donor Material System | Processing Condition | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| PBDB-T:ITIC (NFA) | Without DIO Additive | 4.03% | psu.edu |

| PBDB-T:ITIC (NFA) | With 0.5% DIO Additive | 4.97% | psu.edu |

| P3HT:PC71BM | Standard Processing | 1.15% | researchgate.net |

| TTT-co-P3HT:PC71BM | Standard Processing | 0.14% | researchgate.net |

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are vital components in OLED technology due to their excellent charge transport capabilities and tunable light-emitting properties. researchgate.net The sulfur atoms in the thiophene rings enhance the electronic structure, which promotes charge mobility and leads to efficient light emission. researchgate.net These characteristics are essential for creating displays with high brightness, superior color quality, and long operational lifetimes. researchgate.net

Electroluminescence in OLEDs is the process of generating light from electricity. It involves several key steps:

Charge Injection: When a voltage is applied across the device, electrons are injected from the cathode and holes are injected from the anode into the organic layers.

Charge Transport: These charge carriers migrate through the electron-transporting layer (ETL) and hole-transporting layer (HTL), respectively. Oligothiophene-based materials can be used in these layers or as the emissive material itself.

Exciton Formation: Electrons and holes meet in the emissive layer (EML) and combine to form excitons, which are bound electron-hole pairs. Due to spin statistics, approximately 25% of these are singlet excitons and 75% are triplet excitons.

Radiative Decay: The excitons then decay to a lower energy state, releasing the excess energy as light. In fluorescent emitters, only the singlet excitons decay radiatively, limiting the internal quantum efficiency (IQE). However, advanced mechanisms like thermally activated delayed fluorescence (TADF) can harvest the triplet excitons, converting them to singlets before light emission, which can theoretically enable 100% IQE.

In many OLEDs, the emissive material is doped into a host material. The electroluminescence can occur either through direct charge recombination on the emitter molecules or via energy transfer from the host excitons to the emitter.

The emission color and efficiency of OLEDs based on oligothiophenes can be tailored through several strategies:

Molecular Engineering: The emission wavelength can be precisely controlled by modifying the molecular structure of the oligothiophene. Extending the length of the π-conjugated system or adding electron-donating or electron-withdrawing groups can shift the emission color across the visible spectrum, from blue to red.

Dye Doping: Introducing a small amount of a fluorescent dye into the emissive layer can significantly alter the emission color and improve efficiency. Energy transfer occurs from the host material to the dopant dye, which then emits light of a different color. This approach also helps to reduce self-quenching that can occur when emitter molecules aggregate at high concentrations.

Device Architecture: The structure of the OLED itself can be engineered to enhance performance. For example, using a double-heterostructure device, where the emissive layer is sandwiched between hole-transporting and electron-transporting layers, helps to confine excitons within the emissive layer, preventing them from being quenched at the electrodes and thus increasing efficiency.

Emerging Applications in Organic Electronics

The processability and inherent properties of conjugated oligomers like this compound make them suitable for a range of next-generation electronic applications beyond conventional displays and solar cells.

The ability to be processed from solution is a key advantage of dihexyl-substituted oligothiophenes for fabricating flexible electronics. Solution-based methods like spin coating and ink-jet printing are compatible with flexible plastic substrates. The hexyl side chains impart the necessary solubility to these otherwise rigid conjugated molecules, preventing the need for high-temperature vacuum deposition which is incompatible with many flexible materials. rsc.org

Research on poly(3-hexylthiophene) (P3HT) has shown that ultra-thin films (<10 nm) exhibit better tensile properties than thicker films, with the thinnest films showing the best resistance to stretching. zendy.io Organic field-effect transistors (OFETs) built on these films can maintain 25% of their initial charge mobility even after being stretched to 100% tensile strain. zendy.io The mechanical properties, such as the Young's modulus and tensile strength, are influenced by the molecular weight of the polymer, with higher molecular weights generally leading to improved mechanical robustness due to increased chain entanglement. This combination of solution processability and mechanical resilience makes these materials highly promising for wearable sensors, flexible displays, and other conformable electronic devices. rsc.org

The optical and electronic properties of conjugated thiophene polymers are often sensitive to their immediate environment, a characteristic that is exploited in chemical and biological sensors. The binding of an analyte to the polymer can induce conformational changes in the conjugated backbone, leading to detectable changes in color (colorimetric sensing) or fluorescence (fluorometric sensing).

Oligothiophene-based sensors have been developed for a variety of targets:

Ion Detection: An oligothiophene-based chemosensor demonstrated the ability to detect cyanide (CN⁻) ions with high selectivity and sensitivity, with a detection limit of 0.19 μM, which is well below the maximum permitted concentration in drinking water. zendy.io The detection mechanism relies on a nucleophilic attack by the cyanide ion, which causes a visible color change and a ratiometric fluorescence response. zendy.io

Biological Sensing: Oligothiophenes can be functionalized with reactive groups that allow them to be covalently attached to biomolecules like DNA, proteins, and antibodies. These fluorescently-tagged biomolecules can be used for applications ranging from DNA hybridization studies to cellular imaging. The fluorescence of some oligothiophene derivatives is sensitive to the microenvironment, allowing them to be used to probe biochemical processes.

Vapor Detection: Polythiophene films have been used for the optical sensing of nitroaromatic vapors, which are associated with explosives. The interaction between the analyte and the polymer film leads to fluorescence quenching, providing a means of detection.

| Sensing Application | Thiophene-Based Material | Target Analyte | Detection Principle | Reference |

|---|---|---|---|---|

| Environmental Monitoring | Oligothiophene Chemosensor (3T-2CN) | Cyanide (CN⁻) | Colorimetric & Ratiometric Fluorescence | zendy.io |

| Biological Imaging | Functionalized Oligothiophenes | Proteins, DNA, Cells | Fluorescence Labeling | |

| Security | Thiophene-based polymer films | Nitroaromatic Vapors (e.g., DNT, TNT) | Fluorescence Quenching | |

| Biomedical | Polythiophene derivatives | DNA, Genes | Electrochemical Detection |

Structure Property Relationship Studies of 3,4 Dihexyl 2,5 Dithiophen 2 Ylthiophene and Its Analogues

Systematic Variation of Alkyl Chain Length and Branching for Tunable Properties

The solubility and solid-state packing of organic semiconducting materials, which are critical for device performance, are significantly influenced by the nature of the alkyl side chains. In the family of 3,4-dialkyl-2,5-dithiophen-2-ylthiophenes, modifying the length and branching of the alkyl groups provides a powerful tool for tuning the material's properties.

Research on analogous conjugated polymer systems has demonstrated that increasing the length of linear alkyl chains can enhance solubility and influence the thin-film morphology. For instance, studies on poly(3-alkylthiophenes) have shown that longer alkyl chains can lead to a more ordered packing structure, which is beneficial for charge transport. However, excessively long chains can sometimes hinder intermolecular interactions, leading to a decrease in charge carrier mobility.

The introduction of branching in the alkyl chains has a more pronounced effect on the material's properties. Branched chains, such as 2-ethylhexyl or 2-butyloctyl, generally increase solubility to a greater extent than their linear counterparts of similar molecular weight. This enhanced solubility is crucial for solution-based processing techniques commonly used in the fabrication of organic electronic devices. Furthermore, the position of the branching point relative to the conjugated backbone is a key determinant of the molecular packing. Branching closer to the backbone can introduce steric hindrance, which may disrupt the planarization of the conjugated core and reduce intermolecular π-π stacking. While this can be detrimental to charge transport, it can also be exploited to control the aggregation behavior of the material in solution and in the solid state.

Systematic studies on related oligothiophenes have shown a clear correlation between alkyl chain architecture and device performance. For example, in some diketopyrrolopyrrole (DPP)-based polymers, moving the branching point of the alkyl side chain away from the polymer backbone has been shown to result in tighter π-π stacking and improved charge carrier mobility. This highlights the delicate balance between solubility and intermolecular interactions that must be achieved for optimal performance.

Interactive Table: Effect of Alkyl Chain Variation on Properties of Thiophene-Based Materials (Illustrative Data)

| Alkyl Chain | Solubility | Optical Bandgap (eV) | Hole Mobility (cm²/Vs) |

| n-Hexyl | Moderate | 2.1 | 0.01 - 0.1 |

| n-Dodecyl | High | 2.05 | 0.005 - 0.05 |

| 2-Ethylhexyl | High | 2.15 | 0.001 - 0.02 |

| 2-Butyloctyl | Very High | 2.2 | < 0.001 |

Note: The data in this table is illustrative and represents general trends observed in thiophene-based conjugated materials. Specific values for 3,4-Dihexyl-2,5-dithiophen-2-ylthiophene analogues may vary.

Core Modification Strategies for Enhanced Electronic and Optical Performance

Alterations to the central conjugated core of this compound offer a direct route to manipulate its fundamental electronic and optical characteristics.

Fusion of Thiophene (B33073) Rings (e.g., Dithienothiophene, Cyclopentadithiophene Derivatives)

Fusing adjacent thiophene rings within the molecular backbone is a widely employed strategy to create more rigid and planar structures. This increased planarity enhances π-orbital overlap along the conjugated system, which generally leads to a smaller highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) energy gap. Consequently, the material absorbs light at longer wavelengths, which is advantageous for photovoltaic applications.

Derivatives incorporating dithienothiophene (DTT) or cyclopentadithiophene (CPDT) units into the core of 2,5-dithiophen-2-ylthiophene (B107007) analogues have been investigated. The DTT unit, with its fused bicyclic structure, enforces planarity and can facilitate strong intermolecular interactions. Similarly, the CPDT core, with a bridging carbon atom, also promotes a planar conformation. The nature of the substituent on the bridging carbon of CPDT can be further utilized to fine-tune the solubility and electronic properties of the resulting material. These fused-ring systems often exhibit improved charge carrier mobilities in OFETs due to their enhanced intermolecular electronic coupling.

Incorporation of Electron-Donating and Electron-Withdrawing Moieties

The introduction of electron-donating (donor) and electron-withdrawing (acceptor) groups into the conjugated framework is a cornerstone of molecular engineering for organic electronics. This approach allows for precise control over the HOMO and LUMO energy levels. For instance, attaching electron-donating groups, such as alkoxy or alkylthio moieties, to the thiophene rings will raise the HOMO energy level. Conversely, incorporating electron-withdrawing groups, like cyano or nitro functionalities, will lower the LUMO energy level.

This "push-pull" architecture can lead to a significant reduction in the bandgap, enabling the material to absorb a broader range of the solar spectrum. In the context of this compound analogues, the strategic placement of donor and acceptor groups can be used to tailor the material for specific applications. For example, in OPVs, matching the energy levels of the donor and acceptor materials is crucial for efficient charge separation and collection.

Effect of Conjugation Length and Molecular Symmetry on Electronic Properties

The extent of the π-conjugated system, or conjugation length, is a primary determinant of the electronic properties of these materials. As the number of repeating thiophene units in an oligomer increases, the HOMO-LUMO gap generally decreases, resulting in a red-shift of the absorption and emission spectra. This trend is well-documented for oligothiophenes and is a fundamental principle in the design of low-bandgap materials.

Molecular symmetry also plays a crucial role. Symmetrical molecules often exhibit more ordered packing in the solid state, which can be beneficial for charge transport. However, asymmetrical designs can sometimes lead to improved solubility and can be used to fine-tune the material's properties by breaking molecular symmetry and influencing the dipole moment. The arrangement of the thiophene units (e.g., head-to-head vs. head-to-tail linkages in polymeric analogues) also has a profound impact on the electronic structure and solid-state morphology.

Interplay between Molecular Architecture and Thin-Film Microstructure in Device Performance

The performance of an organic electronic device is not solely dependent on the intrinsic properties of the individual molecules but is also heavily influenced by the organization of these molecules in the solid state. The thin-film microstructure, which includes factors such as crystallinity, molecular orientation, and domain size, is a critical link between molecular architecture and device performance.

The chemical structure of this compound and its analogues dictates their self-assembly behavior during film formation processes like spin-coating or printing. As discussed, the length and branching of the alkyl side chains are key in controlling the intermolecular spacing and the degree of π-π stacking. A well-ordered, edge-on orientation of the conjugated planes relative to the substrate is generally desirable for efficient in-plane charge transport in OFETs.

Core modifications, such as ring fusion, also have a significant impact on the thin-film morphology. The increased rigidity and planarity of fused systems can promote the formation of large, well-ordered crystalline domains, which can act as efficient pathways for charge carriers. The processing conditions, including the choice of solvent, deposition temperature, and post-deposition annealing, are also crucial variables that can be used to optimize the thin-film microstructure and, consequently, the device performance.

Correlation of Theoretical Predictions with Experimental Observations in Materials Science

Computational modeling has become an indispensable tool in the design and understanding of new organic semiconducting materials. Quantum chemical calculations, such as those based on density functional theory (DFT), can provide valuable insights into the electronic and optical properties of molecules like this compound and its derivatives.

These theoretical methods can be used to predict key parameters such as HOMO and LUMO energy levels, ionization potentials, electron affinities, and absorption spectra. By systematically modeling a series of compounds with different alkyl chains or core modifications, researchers can identify promising candidates for synthesis and experimental investigation. This computational pre-screening can significantly accelerate the materials discovery process.

Experimental validation of these theoretical predictions is crucial. Techniques such as cyclic voltammetry are used to experimentally determine the HOMO and LUMO energy levels, while UV-Vis spectroscopy provides information about the optical bandgap. The charge carrier mobility is measured in fabricated OFET devices. A strong correlation between theoretical predictions and experimental observations provides a deeper understanding of the underlying structure-property relationships and validates the computational models used. This synergistic approach of combining theoretical and experimental studies is essential for the rational design of next-generation organic electronic materials.

Interactive Table: Comparison of Theoretical and Experimental Properties (Illustrative Data)

| Property | Theoretical (DFT) | Experimental |

| HOMO (eV) | -5.2 | -5.3 (CV) |

| LUMO (eV) | -2.8 | -2.7 (CV) |

| Bandgap (eV) | 2.4 | 2.6 (Optical) |

Note: The data in this table is illustrative and represents a typical comparison for a thiophene-based oligomer. Actual values will vary depending on the specific molecule and computational methods used.

Polymerization and Oligomerization of 3,4 Dihexyl 2,5 Dithiophen 2 Ylthiophene As Monomers

Controlled Polymerization Techniques for Conjugated Polymers

Controlled polymerization methods are essential for synthesizing conjugated polymers with well-defined molecular weights, low polydispersity, and specific end-groups. These techniques are broadly categorized into chemical polymerization and electropolymerization, both of which can be applied to thiophene-based monomers.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of conjugated polymers. osti.gov Among these, Suzuki coupling and Kumada catalyst-transfer polymerization (KCTP) are prominent methods for creating well-defined polythiophenes and related structures.

Suzuki Coupling Polymerization: This method involves the palladium-catalyzed cross-coupling of an organoboron reagent with an organohalide. For a monomer like 3,4-Dihexyl-2,5-dithiophen-2-ylthiophene, this would typically involve creating a dibromo- or di-boronic ester derivative of the monomer. The polymerization proceeds via a step-growth mechanism. While versatile, achieving high molecular weight polymers can sometimes be challenging due to issues like deboronation at elevated temperatures. researchgate.net However, the use of specialized ligands and optimized reaction conditions can lead to the successful synthesis of high molecular weight polymers. researchgate.net For instance, the Suzuki polycondensation of various dibromothiophenes with (hetero)arylboronic acids has been shown to be effective. nih.gov

Kumada Catalyst-Transfer Polymerization (KCTP): This is a chain-growth polymerization method that offers excellent control over molecular weight and can produce polymers with narrow molecular weight distributions. rsc.org The mechanism involves the reaction of a Grignard reagent derived from a halogenated thiophene (B33073) monomer with a nickel catalyst. The catalyst transfers along the growing polymer chain, which is a key feature of this "living" polymerization. The Grignard Metathesis (GRIM) method is a common approach for synthesizing regioregular poly(3-alkylthiophene)s (P3HTs). cmu.edu This technique involves the treatment of a 2,5-dihalogenated-3-alkylthiophene with an alkyl Grignard reagent to form a magnesiated intermediate, which is then polymerized using a Ni(II) catalyst like Ni(dppp)Cl2. cmu.edu The principles of KCTP are applicable to more complex monomers, although the specific reaction kinetics and control may be influenced by the monomer's structure, such as the branching of side chains. rsc.org

Below is a comparative table of typical conditions for these polymerization methods as applied to thiophene-based monomers.

| Feature | Suzuki Coupling Polymerization | Kumada Catalyst-Transfer Polymerization (GRIM) |

| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Nickel-based (e.g., Ni(dppp)Cl₂, Ni(dppe)Cl₂) |

| Monomers | Dihalide and Diboronic acid/ester derivatives | Dihalide monomers |

| Reagents | Base (e.g., K₂CO₃, Na₂CO₃) | Grignard reagent (e.g., iPrMgBr, MeMgBr) |

| Mechanism | Step-growth | Chain-growth |

| Control | Good control over polymer structure | Excellent control over MW and PDI |

| Regioregularity | Dependent on monomer design | High regioregularity achievable |

Electropolymerization is a versatile technique for creating thin, uniform polymer films directly onto an electrode surface. This method involves the oxidative coupling of monomers from a solution containing the monomer and a supporting electrolyte. For thiophene-based monomers, polymerization occurs through the formation of radical cations, which then couple to form dimers, oligomers, and ultimately the polymer film.

The electrochemical behavior and resulting polymer properties are highly dependent on the monomer structure, solvent, electrolyte, and the electrochemical parameters (e.g., potential range, scan rate, or applied potential). rsc.orgfigshare.com The oxidation potential of the monomer is a critical parameter; for example, terthiophene derivatives with electron-donating side groups exhibit lower oxidation potentials. figshare.comresearchgate.net The electropolymerization of monomers structurally similar to this compound, such as those containing terthiophene units, has been successfully demonstrated to produce electroactive and electrochromic polymer films. figshare.comresearchgate.net The presence of alkyl or alkoxy side chains generally improves the solubility of the monomer and the processability of the resulting polymer.

The properties of electrochemically synthesized polymers can be tuned by copolymerizing different monomers. For instance, copolymerizing a monomer with 3,4-ethylenedioxythiophene (B145204) (EDOT) can lead to copolymers with desirable electrochromic properties and enhanced stability. nih.govresearchgate.net

| Parameter | Typical Value/Condition | Influence on Polymer |

| Solvent | Acetonitrile (B52724), Dichloromethane (B109758) | Affects polymer morphology and solubility. |

| Electrolyte | TBAPF₆, LiClO₄ | Influences film conductivity and morphology. |

| Monomer Conc. | 1-10 mM | Affects polymerization rate and film thickness. |

| Potential | Potentiostatic or Potentiodynamic | Determines polymerization rate and polymer structure. |

| Substrate | ITO-coated glass, Platinum | The surface on which the polymer film is grown. |

Regioregularity Control in Polymer Synthesis and its Influence on Material Properties

Regioregularity refers to the specific orientation of monomer units within a polymer chain. For substituted polythiophenes, the primary concern is the nature of the linkages between adjacent rings, which can be head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT). cmu.edu A high degree of HT coupling leads to a more planar polymer backbone, which in turn enhances π-orbital overlap, increases charge carrier mobility, and promotes crystallinity. cmu.edunist.govsigmaaldrich.com In contrast, HH couplings introduce steric hindrance that forces the thiophene rings to twist out of plane, disrupting conjugation and leading to poorer electronic properties. cmu.edu

The impact of regioregularity on the properties of poly(3-hexylthiophene) (P3HT) is well-documented and provides a useful model.

| Property | High Regioregularity (>95% HT) | Low Regioregularity (<90% HT) |

| Crystallinity | Higher, forms well-ordered lamellar structures. nist.gov | Lower, more amorphous. |

| Optical Absorption | Red-shifted absorption, smaller bandgap. | Blue-shifted absorption, larger bandgap. |

| Charge Mobility | Significantly higher (can be orders of magnitude greater). nist.govchemrxiv.org | Significantly lower. |

| Device Performance | Enhanced performance in solar cells and transistors. | Poorer device performance. |

The elimination of even a small percentage of regiodefects can lead to dramatic improvements in material properties, such as a significant increase in electron mobility. chemrxiv.org Therefore, achieving high regioregularity is a critical goal in the synthesis of conjugated polymers for electronic applications.

Fabrication of Conjugated Copolymers Incorporating the this compound Unit

Copolymerization is a powerful strategy to fine-tune the properties of conjugated materials. By combining different monomer units, it is possible to create polymers with tailored electronic energy levels, optical absorption profiles, and physical characteristics. The this compound unit, being electron-rich, is an excellent candidate for use as a donor unit in donor-acceptor (D-A) copolymers.

D-A copolymers are synthesized by alternating electron-donating and electron-accepting monomers along the polymer backbone. This molecular design leads to a reduced bandgap due to intramolecular charge transfer, which is beneficial for applications in organic photovoltaics and electrochromics. rsc.orgmdpi.comnih.gov

The fabrication of such copolymers typically relies on chemical polymerization methods like Stille or Suzuki coupling, which are well-suited for joining different types of monomer units. rsc.orgmdpi.comthieme-connect.dersc.org For example, a dibrominated derivative of this compound could be copolymerized with a distannylated acceptor monomer (in Stille coupling) or a diboronic ester derivative of an acceptor (in Suzuki coupling).

Examples of acceptor units commonly used in D-A copolymers with thiophene-based donors include:

Benzothiadiazole (BT) and its derivatives thieme-connect.de

Thienothiadiazole rsc.org

Thieno[3,4-c]pyrrole-4,6-dione (TPD) rsc.org

Benzotriazole (BTA) and its derivatives mdpi.comnih.gov

The properties of the resulting copolymer, such as its bandgap, energy levels, and electrochromic behavior, can be systematically adjusted by varying the nature of the acceptor unit or the ratio of donor to acceptor units in the polymer backbone. nih.govmdpi.com For instance, new low-bandgap copolymers have been synthesized from bithiophene donor units and dithiophenylthienothiadiazole acceptor units, exhibiting interesting electrochromic behaviors with fast response times. rsc.org

Challenges and Future Research Directions in 3,4 Dihexyl 2,5 Dithiophen 2 Ylthiophene Research

Developing Novel Synthetic Pathways for Scalability and Sustainable Production

A primary hurdle in the widespread application of many organic electronic materials is the development of synthetic routes that are not only efficient but also scalable and environmentally sustainable. For 3,4-Dihexyl-2,5-dithiophen-2-ylthiophene, future research will need to focus on moving beyond traditional laboratory-scale syntheses, which often rely on stoichiometric cross-coupling reactions with expensive catalysts and generate significant waste.

Key research objectives in this area should include:

Catalyst Optimization: Investigating more efficient and cost-effective catalyst systems, potentially based on earth-abundant metals, to replace or reduce the loading of precious metal catalysts like palladium.

C-H Activation Strategies: Exploring direct C-H arylation methods could provide a more atom-economical route to the target molecule, reducing the number of synthetic steps and the generation of halogenated waste products.

Flow Chemistry: The implementation of continuous flow synthesis could offer significant advantages in terms of scalability, process control, and safety, leading to more consistent product quality and higher throughput.

Green Solvents: A shift towards the use of greener and more sustainable solvents will be crucial for reducing the environmental impact of production.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional Cross-Coupling | High yields, well-established | Catalyst cost, waste generation |

| C-H Activation | Atom economy, fewer steps | Regioselectivity, catalyst development |

| Flow Chemistry | Scalability, process control | Initial setup cost, reaction optimization |

Advanced Characterization Techniques for In-Operando Device Analysis and Degradation Studies

Understanding the behavior of this compound within an operating electronic device is paramount for improving its performance and stability. Future research must employ advanced characterization techniques to probe the material's properties in-operando.

This will involve:

Spectroscopic Ellipsometry: To monitor changes in the optical constants and morphology of thin films during device operation.

X-ray Scattering Techniques: Grazing-incidence X-ray diffraction (GIXD) and other synchrotron-based methods can provide real-time information on the molecular packing and orientation under an applied bias.

Scanning Probe Microscopy: Techniques such as Kelvin probe force microscopy (KPFM) and conductive atomic force microscopy (c-AFM) can map the surface potential and local conductivity of the active layer during operation.

Raman and Infrared Spectroscopy: To track changes in molecular vibrations and identify chemical degradation pathways under electrical and environmental stress.

These studies will be critical for elucidating the mechanisms of charge transport, trapping, and degradation, which are currently not well-documented for this specific compound.

Rational Design Principles for Next-Generation Oligothiophene Materials with Enhanced Performance

Insights gained from the characterization of this compound will inform the rational design of new and improved oligothiophene materials. By systematically modifying the molecular structure, researchers can tune the electronic and physical properties to achieve enhanced performance.

Key design principles to be explored include:

Modulation of the π-Conjugated Core: Altering the number and connectivity of the thiophene (B33073) rings to optimize the HOMO/LUMO energy levels and the optical bandgap.

Side-Chain Engineering: The length and branching of the hexyl side chains can be modified to influence solubility, thin-film morphology, and intermolecular packing, which in turn affect charge carrier mobility.

Introduction of Functional Groups: The incorporation of electron-donating or electron-withdrawing groups can be used to fine-tune the electronic properties and enhance intermolecular interactions.

Computational modeling, such as density functional theory (DFT), will be an indispensable tool for predicting the properties of new derivatives before their synthesis, thereby accelerating the materials discovery process.

Exploring New Applications in Emerging Organic Electronic Technologies